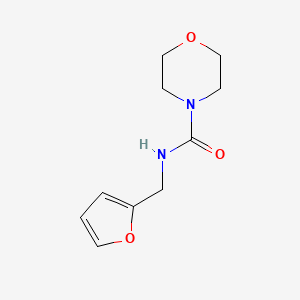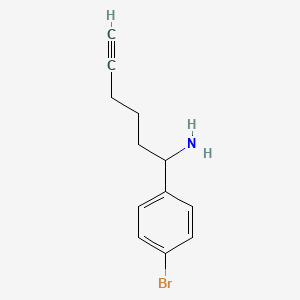
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a complex organic molecule that contains a pyran ring and a pyrimidine ring . It’s likely that this compound has biological activity, given the presence of these functional groups, which are common in many bioactive compounds.
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for synthesizing pyrimidine derivatives . These methods often involve the reaction of amidines with other compounds to form the pyrimidine ring .Molecular Structure Analysis
The molecular structure of this compound likely involves a pyran ring attached to a pyrimidine ring via a thioether linkage . The pyrimidine ring is substituted with two methyl groups .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
- The synthesis of related compounds, specifically pyrimidine-linked heterocyclics, involves microwave irradiative cyclocondensation, highlighting the chemical versatility and potential for creating compounds with varied biological activities. These compounds were evaluated for their insecticidal and antibacterial potential, underscoring the method's effectiveness in generating biologically active molecules (Deohate & Palaspagar, 2020).
Antibacterial and Antifungal Applications
- Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for use as antibacterial agents, demonstrating the potential of pyrimidine derivatives in antimicrobial applications (Azab, Youssef, & El-Bordany, 2013).
- Synthesis and in vitro antimicrobial evaluation of hydrazone derivatives bearing pyrimidinyl and pyrazolyl moieties indicate their efficacy against various bacterial strains, further illustrating the antimicrobial potential of such compounds (Kamal et al., 2015).
Anticancer Research
- Research into pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents underscores the relevance of pyrimidine derivatives in the development of new therapeutic agents for cancer and inflammation (Rahmouni et al., 2016).
Other Biological Activities
- The exploration of sulfonylurea derivatives of pyrazoles for antidiabetic activity highlights the broader pharmacological applications of pyrimidine-related compounds, including their potential use in managing diabetes (Soliman, 1979).
- Pyranyl-substituted cinnamates have been synthesized and investigated for their antifungal and plant growth inhibitory activities, demonstrating the agricultural applications of such chemicals (Zhu, MAJIKINA, & Tawata, 2001).
Orientations Futures
The future directions for research on this compound could involve further exploration of its biological activity, such as its potential inhibitory activity against human sirtuin 2 . Additionally, the development of new synthesis methods for this and similar compounds could be a valuable area of research .
Propriétés
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-14-10-15(2)23-21(22-14)28-13-17-11-18(24)19(12-26-17)27-20(25)9-8-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQAACSZBFMCIB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-Methyl-2-(2-phenylethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide](/img/structure/B2689600.png)
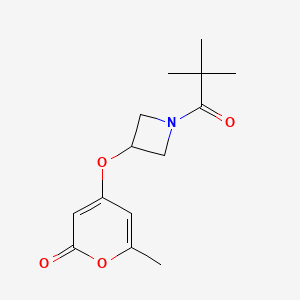
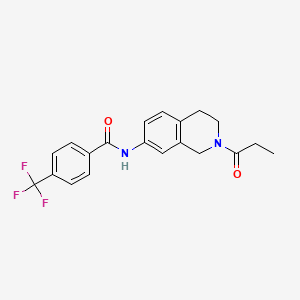
![ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B2689608.png)
![3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2689609.png)
![N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2689610.png)
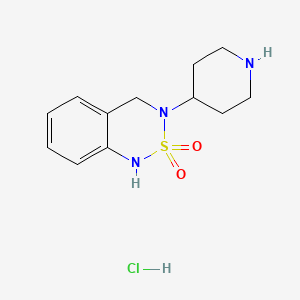
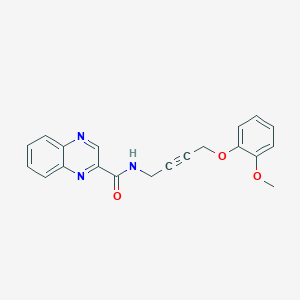



![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B2689621.png)
